molecular formula C26H27NO B3736935 1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethanone CAS No. 6148-86-3

1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethanone

Cat. No.: B3736935
CAS No.: 6148-86-3
M. Wt: 369.5 g/mol
InChI Key: KDIDCTOYWXYMAW-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethanone is a compound of significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a diphenylethanone moiety

Preparation Methods

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow systems.

Chemical Reactions Analysis

1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethanone involves its interaction with monoamine transporters and receptors. It functions as a monoamine releasing agent, promoting the release of neurotransmitters like dopamine and norepinephrine. Additionally, it may inhibit monoamine oxidase, preventing the breakdown of these neurotransmitters and enhancing their effects .

Comparison with Similar Compounds

1-(4-Benzylpiperidin-1-yl)-2,2-diphenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific pharmacological properties and synthetic utility.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c28-26(25(23-12-6-2-7-13-23)24-14-8-3-9-15-24)27-18-16-22(17-19-27)20-21-10-4-1-5-11-21/h1-15,22,25H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIDCTOYWXYMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362131
Record name ST50917735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6148-86-3
Record name ST50917735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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